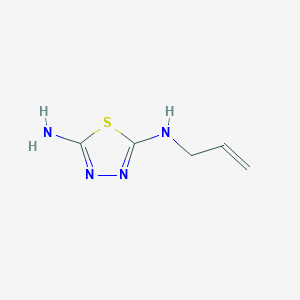
N2-Allyl-1,3,4-thiadiazole-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Allyl-1,3,4-thiadiazole-2,5-diamine: is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. The presence of the allyl group in the structure enhances its reactivity and potential for forming various derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-Allyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts . The reaction is carried out in refluxing water for about 10 hours, yielding the product with good-to-excellent yields (up to 95%) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of nanocatalysts and efficient synthetic routes is crucial for large-scale production. The application of magnesium oxide nanoparticles as catalysts is a promising approach due to their high reactivity and stability under various conditions .
Análisis De Reacciones Químicas
Types of Reactions: N2-Allyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The allyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the allyl group under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
N2-Allyl-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N2-Allyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
- 2-Amino-5-allylthio-1,3,4-thiadiazole
- 2-Allylamino-5-methyl-1,3,4-thiadiazole
- N2,N5-Diallyl-1,3,4-thiadiazole-2,5-diamine
Uniqueness: N2-Allyl-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of the allyl group, which enhances its reactivity and potential for forming various derivatives. This makes it a versatile compound for applications in different fields, including chemistry, biology, and materials science .
Actividad Biológica
N2-Allyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the thiadiazole class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Thiadiazole Compounds
Thiadiazoles are characterized by their unique structure, which includes two nitrogen atoms and one sulfur atom within a five-membered ring. The 1,3,4-thiadiazole moiety has been extensively studied for its pharmacological properties, leading to the development of various derivatives with significant biological activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects .
Biological Activities
1. Anticancer Activity
This compound has demonstrated notable cytotoxic effects against several human cancer cell lines. Research indicates that compounds within this class can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives containing the thiadiazole scaffold exhibit cytotoxicity against hepatocellular carcinoma and lung carcinoma cells .
2. Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of bacterial and fungal strains. Thiadiazole derivatives have been reported to show higher antimicrobial efficacy compared to standard drugs. Specifically, derivatives containing the 2-amino-1,3,4-thiadiazole moiety have been linked to significant antibacterial activity against Gram-positive and Gram-negative bacteria .
3. Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of thiadiazole derivatives. For example, this compound was evaluated in animal models for its ability to reduce seizure activity. The results indicated that it could be more effective than traditional anticonvulsants like valproic acid in certain contexts .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Gene Expression Modulation: It can alter gene expression profiles associated with apoptosis and inflammation.
- Binding Interactions: The binding affinity of thiadiazoles with cellular receptors or proteins may lead to significant biological responses .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of various thiadiazole derivatives including this compound:
- Cell Lines Tested: Hepatocellular carcinoma (HepG2), breast carcinoma (MCF-7), and lung carcinoma (A549).
- Results: The compound exhibited IC50 values in the micromolar range against all tested cell lines.
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics:
- Microbial Strains Tested: E. coli, S. aureus, A. niger.
- Results: The compound showed zones of inhibition significantly larger than those observed with standard antibiotics at equivalent concentrations.
Propiedades
Fórmula molecular |
C5H8N4S |
|---|---|
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
2-N-prop-2-enyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C5H8N4S/c1-2-3-7-5-9-8-4(6)10-5/h2H,1,3H2,(H2,6,8)(H,7,9) |
Clave InChI |
JINLSUUUMLTDIY-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=NN=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















